molecular formula C17H25N3O8S B613670 Boc-l-lys(ns)-oh CAS No. 1301706-36-4

Boc-l-lys(ns)-oh

Cat. No. B613670
CAS RN: 1301706-36-4
M. Wt: 431,5 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Lys(NS)-OH is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research for various applications, including drug discovery, peptide synthesis, and biochemical studies.

Mechanism of Action

Target of Action

The primary target of Boc-l-lys(ns)-oh is the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

Boc-l-lys(ns)-oh interacts with its target, the N-Boc group, through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In the case of Boc-l-lys(ns)-oh, the deprotection of the N-Boc group is achieved by using oxalyl chloride in methanol . This reaction takes place under room temperature conditions .

Biochemical Pathways

The deprotection of the N-Boc group affects the biochemical pathways of the compound. The removal of the N-Boc group allows the amino group to participate in subsequent reactions . This can lead to the formation of new compounds, including medicinally active compounds .

Pharmacokinetics

The deprotection process can potentially influence these properties by altering the compound’s structure .

Result of Action

The result of the action of Boc-l-lys(ns)-oh is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This can lead to the formation of new compounds, including medicinally active compounds .

Action Environment

The action of Boc-l-lys(ns)-oh can be influenced by environmental factors. For example, the deprotection reaction takes place under room temperature conditions . Additionally, the use of oxalyl chloride in methanol as a deprotecting agent suggests that the reaction environment needs to be controlled to prevent unwanted side reactions .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWIGZMAQNMNOK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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